molecular formula C6H7BrO2 B12646655 (1)-3-Bromo-5-ethylfuran-2(5H)-one CAS No. 76508-26-4

(1)-3-Bromo-5-ethylfuran-2(5H)-one

Katalognummer: B12646655
CAS-Nummer: 76508-26-4
Molekulargewicht: 191.02 g/mol
InChI-Schlüssel: KCGSSVQARQZECQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1)-3-Bromo-5-ethylfuran-2(5H)-one is an organic compound belonging to the furan family It is characterized by a bromine atom attached to the third carbon of the furan ring and an ethyl group attached to the fifth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1)-3-Bromo-5-ethylfuran-2(5H)-one typically involves the bromination of 5-ethylfuran-2(5H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding furanones or carboxylic acids.

    Reduction: The compound can be reduced to form 3-bromo-5-ethylfuran-2(5H)-ol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 3-bromo-5-ethylfuran-2(5H)-one derivatives such as carboxylic acids.

    Reduction: 3-bromo-5-ethylfuran-2(5H)-ol.

    Substitution: Various substituted furanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1)-3-Bromo-5-ethylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of (1)-3-Bromo-5-ethylfuran-2(5H)-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the furan ring can undergo nucleophilic attacks. These interactions can lead to the formation of covalent bonds with biological molecules, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

    3-Bromo-2(5H)-furanone: Lacks the ethyl group, making it less hydrophobic.

    5-Ethyl-2(5H)-furanone: Lacks the bromine atom, reducing its reactivity in electrophilic substitution reactions.

    3-Chloro-5-ethylfuran-2(5H)-one: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

Uniqueness: (1)-3-Bromo-5-ethylfuran-2(5H)-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Eigenschaften

CAS-Nummer

76508-26-4

Molekularformel

C6H7BrO2

Molekulargewicht

191.02 g/mol

IUPAC-Name

4-bromo-2-ethyl-2H-furan-5-one

InChI

InChI=1S/C6H7BrO2/c1-2-4-3-5(7)6(8)9-4/h3-4H,2H2,1H3

InChI-Schlüssel

KCGSSVQARQZECQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1C=C(C(=O)O1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.